4-Chloro-3-hydroxypyridine-2-carboxylic acid

Descripción general

Descripción

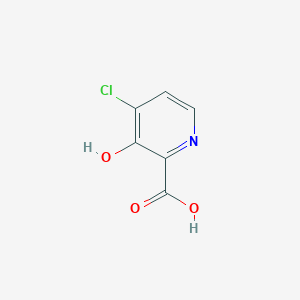

4-Chloro-3-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C6H4ClNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Mecanismo De Acción

Target of Action

Similar compounds like 3-hydroxypicolinic acid have been used to form complexes with vanadium (iv), which have shown catalytic ability for the oxidation of a variety of primary and secondary benzyl alcohols .

Mode of Action

Based on its structural similarity to 3-hydroxypicolinic acid, it may also form complexes with certain metal ions and participate in oxidation reactions .

Biochemical Pathways

Similar compounds have been involved in oxidation reactions, suggesting that this compound may also influence redox pathways .

Result of Action

Based on its potential involvement in oxidation reactions, it may influence cellular redox status and related processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxypyridine-2-carboxylic acid typically involves the chlorination of 3-hydroxypyridine-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-hydroxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-chloro-3-oxopyridine-2-carboxylic acid.

Reduction: Formation of 4-chloro-3-aminopyridine-2-carboxylic acid.

Substitution: Formation of 4-substituted-3-hydroxypyridine-2-carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

4-Chloro-3-hydroxypyridine-2-carboxylic acid, also known as 4-chloro-3-hydroxypicolinic acid, is a compound with significant applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by relevant data and case studies.

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain synthesized derivatives showed enhanced efficacy against these pathogens, suggesting potential for development into new antibiotics .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Experimental data indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This property is particularly relevant in developing therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been shown to exert protective effects on neuronal cells under oxidative stress conditions, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanisms involve modulation of oxidative stress pathways and apoptosis regulation .

Herbicide Development

This compound serves as an intermediate in synthesizing herbicides. Its structural features allow it to interact with plant growth regulators, making it effective in controlling weed populations without harming crops. Research has focused on optimizing its application rates to enhance efficacy while minimizing environmental impact .

Plant Growth Regulation

The compound also shows promise as a plant growth regulator. Studies indicate that it can promote root development and enhance nutrient uptake in various crops, potentially leading to increased yields. These properties are being harnessed to develop sustainable agricultural practices that improve crop resilience against environmental stressors .

Polymer Chemistry

In materials science, this compound is utilized in synthesizing novel polymeric materials. Its ability to form stable complexes with metal ions allows for the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and composites .

Sensor Development

The compound's unique chemical properties have led to its use in developing sensors for detecting environmental pollutants. Its interaction with specific analytes enables the creation of sensitive detection systems that can monitor water quality and soil health effectively .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics, highlighting the compound's potential as a lead structure for new drug development .

Case Study 2: Agricultural Impact

Research conducted on the herbicidal properties of this compound demonstrated effective control over common weed species in maize crops. Field trials showed that application at optimized concentrations resulted in a significant reduction in weed biomass while maintaining crop health, suggesting practical applications in sustainable agriculture practices .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3-hydroxypyridine

- 3-Hydroxypyridine-2-carboxylic acid

- 4-Chloro-2-hydroxypyridine

Uniqueness

4-Chloro-3-hydroxypyridine-2-carboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which allows for a diverse range of chemical reactions and potential applications. Its specific substitution pattern also distinguishes it from other pyridine derivatives, providing unique properties and reactivity.

Actividad Biológica

4-Chloro-3-hydroxypyridine-2-carboxylic acid is a compound of significant interest in biological research due to its diverse biological activities, including antimicrobial, antifungal, and potential neuroprotective effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a hydroxyl group and a carboxylic acid group, along with a chlorine atom. This configuration contributes to its biological activity by enabling interactions with various biological targets.

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated as a potential agent against various pathogens, making it valuable in pharmaceutical applications.

| Activity | Pathogen | IC50 (µM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 |

| Antifungal | Candida albicans | 8.0 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

2. Neuroprotective Effects

In a study involving spinal cord injury models, 4-Chloro-3-hydroxyanthranilate (a derivative) was shown to reduce local quinolinic acid synthesis, which is associated with neurodegeneration. The administration of this compound significantly improved functional recovery and preserved white matter integrity post-injury.

- Dosage : Approximately 100 mg/kg every 12 hours.

- Outcome : Reduced accumulation of neurotoxic metabolites and enhanced preservation of axons and myelin.

The results indicate that the compound's neuroprotective effects may be linked to its ability to modulate neuroinflammatory processes and prevent excitotoxic damage .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking catalytic activities. The presence of chlorine and hydroxyl groups enhances binding affinity through hydrogen bonding interactions.

- Modulation of Neurotransmitter Systems : By reducing the synthesis of harmful metabolites such as quinolinic acid, the compound may help restore balance in neurotransmitter systems affected by injury or disease .

Study on Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics. This suggests its potential utility in treating resistant infections.

Neuroprotective Study

In animal models of spinal cord injury, treatment with the compound resulted in significant improvements in motor function and reduced tissue damage compared to untreated controls. Histological analysis revealed increased survival of neurons and preservation of myelin sheaths .

Propiedades

IUPAC Name |

4-chloro-3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSAUTCFPAQMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348635-39-2 | |

| Record name | 4-chloro-3-hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.